Cas no 2229174-43-8 ((3-bromo-2-hydroxyphenyl)methanesulfonamide)

(3-Bromo-2-hydroxyphenyl)methanesulfonamide is a brominated hydroxyphenyl derivative featuring a sulfonamide functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of both bromine and hydroxyl groups offers reactive sites for further functionalization, enabling applications in cross-coupling reactions or derivatization. The sulfonamide moiety enhances stability and may contribute to biological activity, making it relevant in medicinal chemistry for drug discovery. Its well-defined structure and purity ensure reproducibility in research applications. Suitable for controlled reactions, this compound is handled under standard laboratory conditions with appropriate safety precautions.
(3-bromo-2-hydroxyphenyl)methanesulfonamide structure
2229174-43-8 structure
Product Name:(3-bromo-2-hydroxyphenyl)methanesulfonamide
CAS No:2229174-43-8
MF:C7H8BrNO3S
MW:266.112319946289
CID:6009917
PubChem ID:165706218
Update Time:2025-08-02

(3-bromo-2-hydroxyphenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-2-hydroxyphenyl)methanesulfonamide
    • 2229174-43-8
    • EN300-1990479
    • Inchi: 1S/C7H8BrNO3S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3,10H,4H2,(H2,9,11,12)
    • InChI Key: HXXRYNNZTXCWHC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1O)CS(N)(=O)=O

Computed Properties

  • Exact Mass: 264.94083g/mol
  • Monoisotopic Mass: 264.94083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 88.8Ų

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Additional information on (3-bromo-2-hydroxyphenyl)methanesulfonamide

Professional Introduction to (3-bromo-2-hydroxyphenyl)methanesulfonamide (CAS No. 2229174-43-8)

The compound identified by the chemical abstracts service number CAS No. 2229174-43-8 and the product name (3-bromo-2-hydroxyphenyl)methanesulfonamide represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif combining a brominated phenol ring with a methanesulfonamide moiety, has garnered attention due to its potential biological activity and its utility as a building block in the synthesis of more complex molecules.

The structural features of (3-bromo-2-hydroxyphenyl)methanesulfonamide make it a versatile intermediate in organic synthesis. The presence of both a bromine atom and a hydroxyl group on the aromatic ring provides multiple sites for further functionalization, enabling the development of diverse derivatives with tailored properties. This flexibility is particularly valuable in drug discovery, where subtle modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of candidate compounds.

In recent years, there has been growing interest in exploring the biological activities of phenolic derivatives, particularly those incorporating halogenated aromatic rings. The bromine atom in (3-bromo-2-hydroxyphenyl)methanesulfonamide not only enhances its reactivity but also contributes to its potential interaction with biological targets. Studies have shown that halogenated phenols can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The methanesulfonamide group further extends the compound's potential utility by serving as a pharmacophore that can modulate receptor binding and enzyme inhibition.

One of the most compelling aspects of (3-bromo-2-hydroxyphenyl)methanesulfonamide is its role as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged its structural framework to develop molecules with enhanced efficacy and reduced toxicity compared to existing treatments. For instance, derivatives of this compound have been investigated for their potential in targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The hydroxyl group allows for hydrogen bonding interactions, which can be crucial for achieving high affinity binding to biological targets, while the bromine atom provides a handle for further chemical manipulation through cross-coupling reactions.

The pharmaceutical industry has increasingly recognized the importance of computational chemistry and molecular modeling in optimizing drug candidates. The use of computational tools has allowed researchers to predict the binding modes of (3-bromo-2-hydroxyphenyl)methanesulfonamide and its derivatives with target proteins, facilitating the design of more effective molecules. These virtual screening approaches have significantly accelerated the drug discovery process, enabling rapid identification of promising candidates for further experimental validation.

In addition to its pharmaceutical applications, (3-bromo-2-hydroxyphenyl)methanesulfonamide has shown promise in materials science. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing advanced materials with specific functionalities. For example, researchers have explored its use in creating polymers with enhanced thermal stability and mechanical strength. These materials could find applications in industries ranging from electronics to aerospace, where high-performance materials are essential.

The synthesis of (3-bromo-2-hydroxyphenyl)methanesulfonamide involves several key steps that highlight the ingenuity of modern synthetic chemistry. Typically, it begins with the bromination of 2-hydroxybenzoic acid or a derivative thereof, followed by reaction with methanesulfonyl chloride to introduce the sulfonamide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve higher yields and purities. These synthetic strategies not only demonstrate the versatility of organic chemistry but also underscore the importance of innovation in developing efficient and sustainable manufacturing processes.

Environmental considerations have also played a role in the development of synthetic routes for compounds like (3-bromo-2-hydroxyphenyl)methanesulfonamide. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during production. Techniques such as solvent-free reactions and catalytic processes have been explored to make synthesis more environmentally friendly without compromising yield or quality. These efforts align with global initiatives to promote sustainable practices across all scientific disciplines.

The future prospects for (3-bromo-2-hydroxyphenyl)methanesulfonamide are bright, with ongoing research expected to uncover new applications and refine existing synthetic methodologies. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. This compound stands as a testament to the power of interdisciplinary collaboration between chemists, biologists, and pharmacologists in driving innovation forward.

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